5-[(4-Methylphenyl)thio]-2-furaldehyde
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Overview
Description
5-[(4-Methylphenyl)thio]-2-furaldehyde is an organic compound with the molecular formula C12H10O2S It is characterized by a furan ring substituted with a 4-methylphenylthio group at the 5-position and an aldehyde group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Methylphenyl)thio]-2-furaldehyde typically involves the reaction of 4-methylthiophenol with 2-furaldehyde under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Methylphenyl)thio]-2-furaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thio group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: 5-[(4-Methylphenyl)thio]-2-furancarboxylic acid.
Reduction: 5-[(4-Methylphenyl)thio]-2-furanmethanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-[(4-Methylphenyl)thio]-2-furaldehyde has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-[(4-Methylphenyl)thio]-2-furaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the modulation of enzyme activity or protein function. The thio group may also contribute to the compound’s reactivity and interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-5-[(4-methylphenyl)thio]-2-furaldehyde: Similar structure with a bromine atom at the 4-position of the furan ring.
5-[(4-Methylphenyl)thio]-2-furancarboxylic acid: Oxidized form of the compound with a carboxylic acid group.
5-[(4-Methylphenyl)thio]-2-furanmethanol: Reduced form of the compound with an alcohol group.
Uniqueness
5-[(4-Methylphenyl)thio]-2-furaldehyde is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
5-(4-methylphenyl)sulfanylfuran-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S/c1-9-2-5-11(6-3-9)15-12-7-4-10(8-13)14-12/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCQYRQPIGDHKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CC=C(O2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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